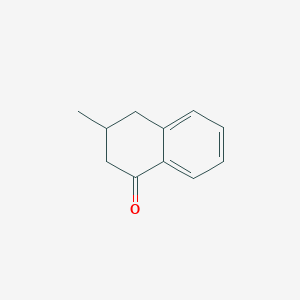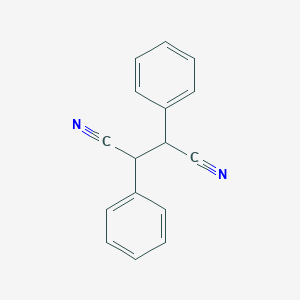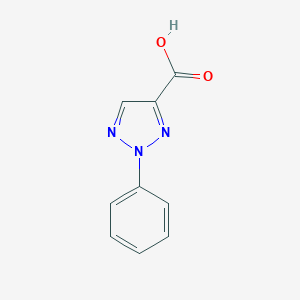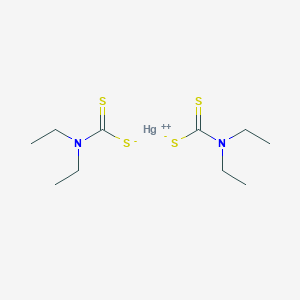
Antimony;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with iron (2:1), typically involves the reaction of iron powder with antimony trioxide (Sb2O3) under controlled conditions. The reaction is carried out at high temperatures, usually around 800-900°C, in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through ball-milling and acid modification techniques. These methods enhance the surface characteristics of the iron powder, promoting the formation of FeSb2. The modified iron powder is then treated with antimony trioxide to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Antimony;iron, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form antimony trioxide (Sb2O3) and iron oxide (Fe2O3) under high-temperature conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen peroxide, and various acids such as sulfuric acid and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include antimony trioxide (Sb2O3), iron oxide (Fe2O3), and various antimony halides such as antimony trichloride (SbCl3) and antimony tribromide (SbBr3) .
Scientific Research Applications
Antimony;iron, has several scientific research applications, particularly in the fields of environmental science and materials engineering. It is used as an adsorbent for the removal of antimony from contaminated water sources. The compound’s high adsorption capacity makes it effective in reducing antimony levels in drinking water .
In materials science, FeSb2 is studied for its potential use in thermoelectric devices due to its unique electrical properties. Researchers are exploring its applications in developing efficient thermoelectric materials for energy conversion .
Mechanism of Action
The mechanism by which antimony, compd. with iron (2:1), exerts its effects is primarily through adsorption and chemical bonding. The compound forms Fe–O–Sb bonds during the adsorption process, which enhances its ability to remove antimony from aqueous solutions. The adsorption process is influenced by factors such as pH and the presence of other ions in the solution .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to antimony, compd. with iron (2:1), include other iron-antimony compounds such as antimony, compd. with iron (1:2) and iron antimonide (FeSb). These compounds share similar properties but differ in their stoichiometric ratios and specific applications .
Uniqueness: What sets antimony, compd. with iron (2:1), apart from other similar compounds is its high adsorption capacity and effectiveness in environmental remediation. Its unique surface characteristics and chemical bonding properties make it a promising material for removing antimony from contaminated water sources .
Properties
InChI |
InChI=1S/Fe.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXGZQZROAFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe].[Sb].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-93-4 |
Source


|
| Record name | Antimony, compd. with iron (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
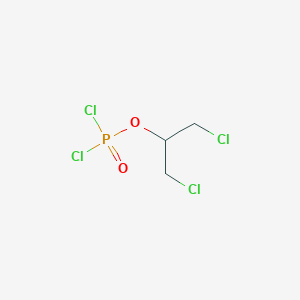
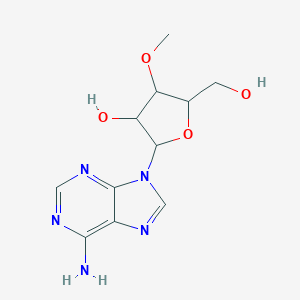
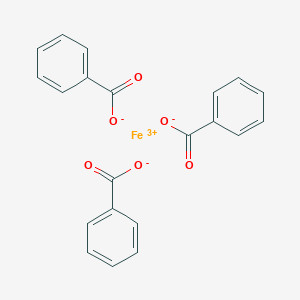
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)


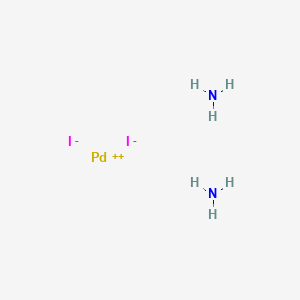
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
